3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide
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Overview
Description
3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide is an organic compound with a complex structure It contains a chlorophenyl group, a sulfanyl linkage, an ethoxy group, and a propene-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide typically involves multiple steps:
Formation of the hydrazide: This step involves the reaction of a suitable hydrazine derivative with a carboxylic acid or its derivative to form the hydrazide.
Introduction of the chlorophenyl group: This can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with a thiol to form the sulfanyl linkage.
Formation of the ethoxy and propene-1-yloxy groups: These groups can be introduced through etherification reactions involving the corresponding alcohols and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazide group, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity. The presence of the chlorophenyl and hydrazide groups suggests potential interactions with proteins or nucleic acids, possibly through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
3-[(4-Bromophenyl)sulfanyl]-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide: Similar structure but with a bromine atom instead of chlorine.
3-[(4-Methylphenyl)sulfanyl]-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 3-[(4-Chlorophenyl)sulfanyl]-N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide may confer unique properties, such as increased reactivity in substitution reactions or specific interactions with biological targets. The combination of the sulfanyl linkage and the hydrazide group also provides a unique scaffold for further functionalization and study.
Properties
Molecular Formula |
C21H23ClN2O3S |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C21H23ClN2O3S/c1-3-12-27-19-10-5-16(14-20(19)26-4-2)15-23-24-21(25)11-13-28-18-8-6-17(22)7-9-18/h3,5-10,14-15H,1,4,11-13H2,2H3,(H,24,25)/b23-15+ |
InChI Key |
LCNZBVJAIQTVKZ-HZHRSRAPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CCSC2=CC=C(C=C2)Cl)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CCSC2=CC=C(C=C2)Cl)OCC=C |
Origin of Product |
United States |
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